Methyl 4-methylpiperidine-3-carboxylate
Description
Significance of Piperidine (B6355638) Ring Systems in Bioactive Molecules and Medicinal Chemistry
The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. ajchem-a.comnih.gov Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and biologically active natural products. nih.govrsc.orggoogle.com The structural and physicochemical properties of the piperidine ring make it an attractive component for drug design. Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets, a feature not readily achievable with flat aromatic rings. nih.gov
Piperidine derivatives exhibit a remarkably broad spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, antibacterial, and anticancer properties. rsc.orgnih.govnih.gov This versatility stems from the ability of the piperidine ring to serve as a versatile scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The nitrogen atom within the ring can act as a basic center, influencing solubility and the ability to form salts, which are critical aspects of drug formulation.
The "magic methyl" effect, where the introduction of a methyl group can dramatically enhance a molecule's biological activity and pharmacokinetic profile, is a well-documented phenomenon in drug discovery. nih.gov The strategic placement of methyl groups and other substituents on the piperidine ring can significantly impact a compound's conformational preferences and its binding affinity to target proteins. nih.gov
Below is a table showcasing some prominent examples of drugs containing the piperidine scaffold, illustrating the diverse therapeutic areas where this ring system has made a significant impact.
| Drug Name | Therapeutic Class |
| Fentanyl | Opioid Analgesic |
| Ritalin (Methylphenidate) | CNS Stimulant |
| Risperidone | Antipsychotic |
| Loratadine | Antihistamine |
| Donepezil | Alzheimer's Disease Treatment |
Overview of Methyl 4-Methylpiperidine-3-Carboxylate as a Core Structure in Pharmaceutical Research
While the broader class of piperidine derivatives is well-established, the specific compound This compound represents a more specialized, yet potentially valuable, building block in pharmaceutical research. nih.gov Its structure, featuring a methyl group at the 4-position and a methyl carboxylate at the 3-position, presents a distinct substitution pattern that can be exploited in the design of novel bioactive molecules.
This 3,4-disubstituted piperidine can be considered a key intermediate for the synthesis of more complex molecules, particularly those targeting receptors where precise spatial arrangement of functional groups is paramount for activity. For instance, the synthesis of potent N-methyl-D-aspartate (NMDA) receptor antagonists has involved piperidine-2-carboxylic acids with substitution at the 4-position, highlighting the pharmacological relevance of this substitution pattern. nih.gov
A closely related analog, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, has been patented as a key intermediate in the synthesis of morphine analogs, demonstrating the utility of this scaffold in developing potent analgesics. google.com The synthesis of this and other similar compounds, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate for novel fentanyl analogues, underscores the role of such piperidine carboxylates as crucial precursors in the development of powerful central nervous system agents. researchgate.net Although direct and extensive research on this compound is not as widely published, its structural similarity to these important pharmaceutical intermediates suggests its potential as a valuable scaffold for the exploration of new chemical space in drug discovery.
The physicochemical properties of this compound, as detailed in public chemical databases, provide a foundation for its use in synthetic chemistry.
| Property | Value |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| PubChem CID | 45043143 |
Current Challenges and Opportunities in the Synthesis and Application of Substituted Piperidines
Despite their importance, the synthesis of substituted piperidines, particularly with specific stereochemistry, presents significant challenges for organic chemists. nih.gov The creation of multiple stereocenters on the piperidine ring requires precise control over reaction conditions to achieve the desired diastereoselectivity and enantioselectivity.
Challenges:
Stereocontrol: Achieving the desired relative and absolute stereochemistry in multiply substituted piperidines is a primary hurdle. Many synthetic routes produce mixtures of isomers that can be difficult to separate and may exhibit different pharmacological profiles. nih.gov
Regioselectivity: The functionalization of the piperidine ring at specific positions can be challenging, often requiring multi-step synthetic sequences and the use of protecting groups. nih.gov
Scalability: Many modern synthetic methods that offer high stereocontrol may not be readily scalable for the large-scale production required for pharmaceutical development.
Opportunities:
Catalytic Methods: The development of novel catalytic methods, including asymmetric hydrogenation and C-H activation, offers promising avenues for the efficient and stereoselective synthesis of substituted piperidines. nih.govacs.org Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have been employed to create 3-substituted tetrahydropyridines with high enantioselectivity. acs.org
Flow Chemistry: The use of flow chemistry can provide better control over reaction parameters, potentially leading to improved yields and selectivity in the synthesis of piperidine derivatives.
Novel Building Blocks: The synthesis and exploration of novel, highly functionalized piperidine building blocks, such as this compound, provide an opportunity to access new areas of chemical space and develop drugs with novel mechanisms of action. sciencedaily.com The synthesis of regio- and diastereoisomers of methyl-substituted pipecolinates has been explored to expand the 3D fragment chemical space of piperidines. nih.gov
The continued development of innovative synthetic strategies will be crucial to unlocking the full potential of substituted piperidines in medicinal chemistry. Overcoming the existing challenges will pave the way for the discovery and development of safer and more effective drugs based on this remarkable heterocyclic scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSFGBNZYUWVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereochemical Control in the Production of Methyl 4 Methylpiperidine 3 Carboxylate Analogs
Strategic Approaches for Piperidine (B6355638) Core Construction
The construction of the piperidine ring, a common motif in pharmaceuticals, can be achieved through various synthetic routes. dntb.gov.uaacs.org The main strategies involve either building the ring from acyclic precursors (ring closure) or modifying a pre-existing aromatic heterocycle like pyridine (B92270) (hydrogenation). acs.orgwikipedia.org The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
Ring Closure Reactions
Ring closure, or cyclization, reactions are a fundamental approach to forming the piperidine skeleton from linear precursors. nih.gov These methods involve the formation of one or two new bonds to complete the heterocyclic ring. nih.gov
One prominent method is the ring-closing metathesis (RCM) , which has been successfully employed for the synthesis of trans-(3S)-Amino piperidines with various substituents at the C-4 position. acs.org In this approach, a diene intermediate, derived from a protected amino acid like D-serine to control absolute stereochemistry, undergoes cyclization to form the piperidine ring. acs.org
Another class of ring closure reactions involves intramolecular Michael additions . An asymmetric aza-Michael cyclization, promoted by a chiral phosphoric acid catalyst, forms the basis of a 'Clip-Cycle' approach for synthesizing 3-spiropiperidines with high enantioselectivity. rsc.org Similarly, the Dieckmann condensation, an intramolecular reaction between two esters of a dicarboxylic acid derivative, is a classic method for producing 4-piperidones, which are valuable intermediates for 4-substituted piperidines. dtic.milyoutube.com
The aza-Prins reaction and various metal-catalyzed cyclizations also represent powerful tools for piperidine synthesis. nih.gov These methods often allow for the construction of highly functionalized piperidines that would be difficult to access through other routes. nih.gov
Hydrogenation-Based Syntheses from Pyridine Precursors
The catalytic reduction of pyridines is arguably the most direct and atom-economical method for constructing substituted piperidines. sci-hub.se However, the aromatic stability of the pyridine ring and its potential to poison metal catalysts present significant challenges. dicp.ac.cnchemrxiv.org Overcoming these hurdles often requires harsh reaction conditions or specific activation of the pyridine ring, for instance, by forming pyridinium (B92312) salts which increases the ring's reactivity towards reduction. dicp.ac.cnwikipedia.org
The hydrogenation of pyridine to piperidine is a well-established industrial process, typically utilizing heterogeneous catalysts based on nickel, cobalt, or ruthenium at elevated temperatures and pressures. wikipedia.org For laboratory-scale synthesis and the preparation of complex, functionalized analogs, a range of transition metal catalysts are employed. nih.gov
Rhodium (Rh) catalysts have proven particularly effective. nih.gov For example, a rhodium-catalyzed reductive transamination of pyridinium salts allows for the rapid synthesis of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. researchgate.net Rhodium has also been shown to be more effective than other metals for synthesizing 3-substituted piperidines with fluorinated groups, operating under milder conditions. nih.gov Iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines, showing remarkable tolerance for sensitive functional groups like nitro, azido, and bromo groups. chemrxiv.org Palladium (Pd) on carbon is another common catalyst, often used with ammonium (B1175870) formate (B1220265) for the efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org
Table 1: Examples of Transition Metal Catalysts in Pyridine Reduction This table is interactive. Click on the headers to sort.
| Catalyst System | Substrate Type | Key Features & Conditions | Reference(s) |
|---|---|---|---|
| [Cp*RhCl2]2 / HCOOH | Pyridinium salts | Reductive transamination for chiral piperidines; excellent stereoselectivity. | researchgate.net, dicp.ac.cn |
| Iridium(III) Complex | Substituted Pyridines | Ionic hydrogenation; tolerates highly sensitive functional groups (nitro, azido, etc.). | chemrxiv.org |
| Rhodium Catalyst | 3-Fluoro-substituted Pyridines | Effective under milder conditions compared to other metals for this substrate class. | nih.gov |
| Pd/C / Ammonium Formate | Pyridine N-oxides | Mild conditions, high yield, avoids strong acids. | organic-chemistry.org |
| Nickel, Cobalt, or Ruthenium | Pyridine | Industrial scale; requires elevated temperatures. | wikipedia.org |
Reductive amination is a powerful "one-pot" reaction that forms the piperidine ring by creating two new C-N bonds. nih.govchim.it The process typically involves the condensation of a dicarbonyl compound with an amine (like ammonia (B1221849) or a primary amine) to form imine or enamine intermediates, which are then reduced in situ to yield the final piperidine. chim.itresearchgate.net
The double reductive amination (DRA) of dicarbonyl compounds, often derived from readily available sugars, is a straightforward method for accessing the piperidine skeleton with defined stereochemistry. chim.it This cascade reaction involves at least four steps: initial imine formation, reduction, subsequent cyclic imine formation, and a final reduction. chim.it
More advanced strategies include a rhodium-catalyzed reductive transamination process. acs.org This method utilizes pyridinium salts, which are reduced by formic acid to a dihydropyridine (B1217469) intermediate. acs.org This intermediate is then hydrolyzed by water and undergoes a subsequent reductive amination with an external amine to afford N-substituted piperidines. acs.org This technique has been successfully applied to synthesize a wide range of N-(hetero)aryl piperidines, which are important structures in many FDA-approved drugs. acs.org Another innovative approach involves the oxidative cleavage of cyclic olefins to produce diformyl intermediates, which then undergo a double reductive amination with a primary chiral amine to form the piperidine ring via ring expansion. nih.gov
Borane-catalyzed cascade reactions offer a highly selective method for reducing pyridines, with excellent tolerance for other functional groups. sci-hub.seacs.org A notable example is the B(C₆F₅)₃-catalyzed hydroboration/hydrogenation cascade reduction of pyridines. sci-hub.seacs.orgfigshare.com This method is particularly effective for 2,3-disubstituted pyridines, producing piperidines in high yields and with high cis selectivity. sci-hub.seacs.org
The reaction proceeds through a cascade process that begins with the 1,4-hydroboration of the pyridine ring. researchgate.net This is followed by a transfer hydrogenation of the resulting dihydropyridine intermediate to yield the final piperidine product. researchgate.net A key advantage of this borane-catalyzed approach is its broad functional group tolerance; functional groups like carbon-carbon double bonds, carbonyls, and nitro groups, which are typically reduced under standard transition-metal-catalyzed hydrogenation, remain intact. sci-hub.se This allows for the synthesis of functionalized piperidines that are inaccessible via many other reduction methods. sci-hub.se
Intramolecular Cyclization Methods
Intramolecular cyclization involves the formation of the piperidine ring from a single linear molecule that already contains the nitrogen atom and other necessary functional groups. nih.gov In these reactions, a new C-N or C-C bond is formed to complete the ring. nih.gov The main challenge in this approach is achieving high stereo- and regioselectivity, which is often addressed through the use of chiral ligands and catalysts. nih.gov
A variety of reaction types fall under this category:
Metal-Catalyzed Cyclization : Nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes has been shown to be a highly enantioselective method. nih.gov
Radical-Mediated Cyclization : Cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes, proceeding in good yields. nih.gov
Electrophilic Cyclization : Acid-mediated cyclization/reduction of alkynes functionalized with an enamine can generate an iminium ion, which is then reduced to form the piperidine. nih.gov
Aza-Michael Reaction : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is a common and effective strategy for forming the piperidine ring. rsc.orgnih.gov
C-H Amination : Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines, which is noteworthy as many systems only yield the five-membered ring product. acs.org
Table 2: Overview of Intramolecular Cyclization Methods for Piperidine Synthesis This table is interactive. Click on the headers to sort.
| Cyclization Type | Key Reagents/Catalysts | Description | Reference(s) |
|---|---|---|---|
| Aza-Michael Reaction | Chiral Phosphoric Acid | Asymmetric intramolecular conjugate addition of an amine to a Michael acceptor. | nih.gov, rsc.org |
| Metal-Catalyzed Hydroalkenylation | Nickel Catalyst, Chiral Ligand | Enantioselective intramolecular reaction of 1,6-ene-dienes. | nih.gov |
| Radical-Mediated Cyclization | Cobalt(II) Catalyst | Intramolecular cyclization of linear amino-aldehydes. | nih.gov |
| C-H Amination | Copper(I) or Copper(II) Complex | Intramolecular amination of N-fluoride amides via C-H activation. | acs.org |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a foundational strategy for modifying the piperidine ring, particularly at the nitrogen atom. The nitrogen atom's lone pair of electrons readily acts as a nucleophile, enabling the introduction of a wide array of functional groups.
A common application of this reactivity is the N-acylation of piperidine precursors. For instance, the reaction of a piperidone with an electrophile like ethyl chloroformate proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon of the chloroformate. This reaction is typically performed in a suitable solvent such as toluene (B28343) and may be facilitated by a base like sodium carbonate to neutralize the hydrogen chloride byproduct. google.com This approach is instrumental in converting secondary amines into carbamates, which can serve as key intermediates or protecting groups in multi-step syntheses.
Similarly, N-alkylation can be achieved. The Eschweiler-Clarke reaction, a specific type of reductive amination, uses formic acid and formaldehyde (B43269) to introduce a methyl group onto the piperidine nitrogen. chemicalbook.com In this reaction, methyl isonipecotate (methyl piperidine-4-carboxylate) is heated at reflux with formic acid and an aqueous solution of formaldehyde to yield N-methyl-4-piperidinecarboxylic acid methyl ester. chemicalbook.com
Table 1: Examples of Nucleophilic Substitution for Piperidine Functionalization
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 1-Methyl-4-piperidone | Ethyl Chloroformate, Sodium Carbonate | Ethyl 4-carbonylpiperidine-1-carboxylate | N-Acylation |
| Methyl Isonipecotate | Formaldehyde, Formic Acid | N-Methyl-4-piperidinecarboxylic acid methyl ester | Reductive Amination |
This table is based on synthetic procedures described in the literature. google.comchemicalbook.com
Electrochemical Oxidation Approaches
Electrochemical methods offer a green and efficient alternative for constructing piperidine rings by avoiding the need for stoichiometric chemical oxidants. Intramolecular C-H amination and cyclization can be achieved through electrolysis. nih.gov This process typically involves the anodic oxidation of a saturated amine precursor to generate a nitrogen-centered radical cation or an N-radical. This reactive intermediate then undergoes a 6-endo cyclization onto a C-H bond to form the piperidine ring. nih.gov
Another advanced electrochemical approach involves the use of nickel electrocatalysis for radical cross-coupling reactions. news-medical.net This method allows for the formation of new carbon-carbon bonds on a pre-existing piperidine ring without requiring protecting groups or expensive precious metal catalysts like palladium. news-medical.net By combining biocatalytic C-H oxidation with nickel-electrocatalyzed cross-coupling, complex piperidines used in pharmaceuticals can be synthesized in significantly fewer steps (2-5 steps compared to a traditional 7-17 steps), enhancing efficiency and reducing costs. news-medical.net
Radical-Mediated Cyclizations
Radical cyclizations provide powerful pathways for the formation of piperidine rings from linear precursors. These reactions often proceed with high efficiency and can be used to construct complex poly-substituted rings.
One notable method involves the use of a cobalt(II) catalyst to initiate the intramolecular cyclization of linear amino-aldehydes. nih.gov This reaction effectively produces various piperidine structures in good yields. However, a competitive side reaction involving a 1,5-hydrogen transfer can sometimes lead to the formation of a linear alkene byproduct. nih.gov
Copper catalysis has also been successfully employed for intramolecular radical C-H amination/cyclization. nih.gov In one example, a chiral copper(II) catalyst is used for the enantioselective cyanidation of fluorosubstituted amines. The resulting aminonitriles are then cyclized to chiral piperidines using a reducing agent like DIBAL-H. nih.gov This strategy demonstrates the power of combining radical reactions with asymmetric catalysis to produce enantiomerically enriched piperidine products.
Table 2: Catalytic Systems for Radical-Mediated Piperidine Synthesis
| Catalyst System | Substrate Type | Key Transformation | Ref. |
|---|---|---|---|
| Cobalt(II) | Linear Amino-aldehydes | Intramolecular Cyclization | nih.gov |
| Copper(I) / Copper(II) | Aminonitriles | Intramolecular Radical C-H Amination/Cyclization | nih.gov |
Light-Mediated Carbocyclization
Photoredox catalysis has emerged as a mild and effective tool for initiating radical reactions. A light-mediated intramolecular radical carbocyclization has been developed to synthesize fluorine-containing heterocyclic compounds, including piperidines. nih.gov This process utilizes visible light and an iridium(III) catalyst to cyclize substrates such as vinylidenecyclopropanes. The reaction proceeds through a radical mechanism initiated by the photoexcited catalyst, leading to the formation of the six-membered piperidine ring. nih.gov
SN2-Type Cyclization Exhibiting Memory of Chirality (MOC)
A sophisticated strategy for achieving asymmetric synthesis is through cyclizations that exhibit a "Memory of Chirality" (MOC). nih.gov In this phenomenon, the chirality of a starting material is transferred to the product even though the chiral center is temporarily destroyed during the reaction by forming a planar intermediate.
An efficient method for the asymmetric synthesis of piperidines with adjacent stereocenters involves an intramolecular SN2' cyclization of α-amino ester enolates. nih.govresearchgate.net In this reaction, a chiral α-amino ester is treated with a base to form a transient, configurationally unstable enolate. Despite the planar nature of the enolate, it cyclizes with a high degree of stereocontrol, preserving the original chirality. nih.govresearchgate.net This effect is enhanced by the Thorpe-Ingold effect, where gem-disubstitution on the substrate biases the conformation to favor cyclization. researchgate.net This method allows for the construction of stereochemically complex piperidines with excellent diastereo- and enantioselectivity in a single step. nih.govresearchgate.net
Table 3: SN2' Cyclization with Memory of Chirality
| Reaction Type | Substrate | Key Feature | Outcome |
|---|---|---|---|
| Intramolecular SN2' Cyclization | α-Amino Ester Enolates | Memory of Chirality (MOC) | Piperidines with vicinal quaternary-tertiary stereocenters |
This table summarizes findings on the asymmetric synthesis of piperidines via MOC. nih.govresearchgate.net
Asymmetric Synthesis and Enantioselective Control
The biological activity of chiral piperidine derivatives is often highly dependent on their stereochemistry. Therefore, methods for asymmetric synthesis that provide precise control over the three-dimensional arrangement of atoms are of paramount importance.
Chiral Pool Synthesis (e.g., from L-Malic Acid)
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-Malic acid is a versatile building block for this purpose.
A synthetic route to N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for the pharmaceutical compound CP-690,550, has been developed starting from L-malic acid. researchgate.netkoreascience.kr This multi-step synthesis establishes the desired stereochemistry early on, which is then carried through a sequence of transformations. The synthesis involves 16 steps and produces the target piperidine derivative with an enantiomeric excess (ee) of over 98% and a total yield of 26%. researchgate.netkoreascience.kr This approach leverages the inherent chirality of L-malic acid to construct the stereochemically defined piperidine core, avoiding the need for a late-stage chiral resolution or an asymmetric catalyst.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Methyl 4-methylpiperidine-3-carboxylate |
| Methyl isonipecotate (Methyl piperidine-4-carboxylate) |
| N-Methyl-4-piperidinecarboxylic acid methyl ester |
| Ethyl Chloroformate |
| Ethyl 4-carbonylpiperidine-1-carboxylate |
| 1-Methyl-4-piperidone |
| 1-Methyl-4-methylenepiperidine hydrochloride |
| Methyl Chloroformate |
| 4-Methylenepiperidine-1-carboxylic acid methyl ester |
| DIBAL-H (Diisobutylaluminium hydride) |
| N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine |
| L-Malic Acid |
| CP-690,550 |
| Formic Acid |
| Formaldehyde |
| Toluene |
| Sodium Carbonate |
| Hydrogen Chloride |
| Iridium(III) |
| Cobalt(II) |
| Copper(I) |
| Copper(II) |
| Nickel |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to produce a specific diastereomer (e.g., cis or trans) in preference to others. Several strategies have been developed to control the relative stereochemistry at the C3 and C4 positions of the piperidine ring.
One effective strategy involves the catalytic hydrogenation of appropriately substituted pyridine precursors. nih.gov This method can deliver methyl-substituted pipecolinates (piperidine carboxylates) with a high degree of cis diastereoselectivity. nih.gov Subsequent base-mediated epimerization can then be employed to invert the stereochemistry at the carbon adjacent to the ester, providing access to the corresponding trans diastereoisomers. nih.gov Another approach involves the regioselective ring-opening of a cyclic precursor, such as an N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net This method allows for the stereocontrolled introduction of a nucleophile at the C4 position, leading to the formation of cis-3-methyl-4-substituted piperidine derivatives. researchgate.net
Enantiomeric Purity Enhancement and Assessment (>99% ee)
Achieving high enantiomeric purity is critical, and methods for enhancing and assessing this purity are essential. Enantiomeric enrichment often involves physical separation techniques that exploit the different properties of enantiomers or their diastereomeric derivatives.
A common method for enrichment is fractional crystallization. In one example involving a related trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a two-fold crystallization of a mixture with a starting enantiomeric excess (ee) of 65-79% successfully separated the racemate, which crystallized out of the solution, from the mother liquor, which became highly enriched in the desired enantiomer to a level of 95.4-97.6% ee. documentsdelivered.com Further enhancement to >99% ee can be achieved by recrystallizing a diastereomeric salt formed during chiral resolution. whiterose.ac.uk
The assessment of enantiomeric purity is typically performed using chiral chromatography (e.g., HPLC) or NMR spectroscopy. A widely used NMR technique involves the use of a chiral resolving agent, such as R-Mosher acid (α-methoxy-α-trifluoromethylphenylacetic acid). documentsdelivered.com This agent reacts with the enantiomeric mixture to form diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. documentsdelivered.com
Chiral Resolution Techniques (e.g., using Tartaric Acid Derivatives)
Chiral resolution is a classical yet powerful technique for separating racemic mixtures into their constituent enantiomers. nih.gov This method relies on the formation of diastereomeric salts by reacting the racemic compound with a single enantiomer of a chiral resolving agent. google.com
Derivatives of tartaric acid are particularly effective and widely used resolving agents. google.comrsc.org The process involves reacting a racemic amine with an enantiomerically pure tartaric acid derivative to form two diastereomeric salts. google.com These salts possess different physical properties, such as solubility, which allows them to be separated by fractional crystallization. rsc.org After separation, the desired enantiomer of the target compound can be liberated from its salt by treatment with a base. google.com This method offers significant advantages for industrial applications, including the potential to use only about 0.5 molar equivalents of the chiral acid and the ability to easily recycle the resolving agent for reuse. google.com
Stereoselective Reaction Development (e.g., cis-selectivity)
The development of reactions that selectively form a single stereoisomer is a primary goal of modern organic synthesis. For piperidine derivatives, achieving cis-selectivity is often a key synthetic challenge.
Catalytic hydrogenation of disubstituted pyridine precursors is a foundational method for accessing cis-piperidines. nih.gov The choice of catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), can influence the diastereomeric ratio of the product. nih.gov For instance, the hydrogenation of a 3,5-disubstituted pyridine using 10% Pd/C was found to preferentially form the trans-isomer, while other substrates under similar conditions yield cis products, demonstrating the subtlety and substrate-dependence of the method. nih.gov
Another powerful technique for establishing cis stereochemistry is the hydroboration of a tetrahydropyridine (B1245486) intermediate, followed by oxidation. researchgate.net This sequence adds a hydroxyl group and a hydrogen atom across the double bond in a syn-fashion, leading to a cis-substituted piperidine. The resulting alcohol can then be further functionalized, for example, through reductive amination to install an amino group, preserving the cis relationship. researchgate.net
Process Optimization for Efficient Production
Transitioning a synthetic route from a laboratory-scale procedure to an efficient, large-scale production process requires rigorous optimization of every step. This involves maximizing yield and selectivity while ensuring the process is robust, cost-effective, and scalable.
Reaction Condition Optimization for Yield and Selectivity
The efficiency of a chemical reaction is highly dependent on its conditions. Systematic optimization involves screening various parameters to identify the ideal combination for maximizing product yield and stereoselectivity. Key parameters include the choice of solvent, catalyst, temperature, and reaction time.
For example, in a rhodium-catalyzed olefination reaction, switching the solvent from 1,2-dichloroethane (B1671644) (DCE) to dimethoxyethane (DME) increased the product yield from 73% to 92%. researchgate.net Similarly, in a molybdenum-catalyzed allylic substitution, the choice of ligand was critical; a phenyl-substituted phenanthroline ligand (L2) in ethanol (B145695) at 60 °C gave a 92% yield, while other ligands resulted in lower yields. researchgate.net The optimization of a Strecker-type condensation showed that careful control over the amount of aniline (B41778) used was necessary to achieve a high yield (≈90%) of the desired anilino-nitrile. researchgate.net
The following table illustrates how reaction conditions can be optimized for yield, based on data from representative studies.
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | [CpRhCl₂]₂ / Cu(OAc)₂ | DCE | 140 | 73 | researchgate.net |
| 2 | [CpRhCl₂]₂ / Cu(OAc)₂ | MeCN | 140 | <10 | researchgate.net |
| 3 | [Cp*RhCl₂]₂ / Cu(OAc)₂ | DME | 140 | 92 | researchgate.net |
| 4 | Mo(CO)₆ / Ligand L1 | Ethanol | 60 | 85 | researchgate.net |
| 5 | Mo(CO)₆ / Ligand L2 | Ethanol | 60 | 92 | researchgate.net |
| 6 | Mo(CO)₆ / Ligand L2 | THF | 60 | <10 | researchgate.net |
Development of Scalable Synthetic Routes
A scalable synthetic route must be practical for large-scale, or industrial, production. This requires consideration of factors beyond yield, including cost of materials, operational simplicity, safety, and environmental impact.
Developing a scalable route often involves selecting robust reactions that perform reliably on a larger scale. For the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, the reduction of a pyridinium salt was chosen as the most preferable method for a 10-kg scale-up over other potential routes. researchgate.net Similarly, methods for preparing intermediates that are described as simple, involving moderate conditions, and allowing for convenient purification are favored for industrial production. google.com The use of chiral resolution with tartaric acid derivatives is also noted for its scalability, as the resolving agent can be efficiently recovered and reused, which is a significant economic and environmental advantage. google.com
Innovation in Synthesis Efficiency and Cost Reduction
Innovations in synthetic methodology aim to overcome the challenges of industrial production by improving efficiency and reducing costs. One notable advancement is the development of a "one-pot" process that uses inexpensive starting materials like 2-butenal to produce key piperidine intermediates. google.com This route is advantageous due to its simple synthesis, mild reaction conditions, and use of cheap reagents, which helps control production costs while achieving high yields (up to 98%) and excellent stereoselectivity (ee value up to 99.5%). google.com
Process optimization is another key area of innovation. For instance, replacing potassium tert-butoxide with sodium hydride in a methoxycarbonylation reaction was shown to improve yield, while using Red-Al was identified as a cost-effective method for amide reduction. researchgate.net Furthermore, the development of catalytic systems that operate under milder conditions, such as using a rhodium catalyst for hydrogenating certain pyridine derivatives, can reduce reaction times and minimize undesirable side reactions. nih.govmdpi.com
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms underlying the formation of the piperidine ring is fundamental to controlling the reaction's outcome, particularly its stereochemistry. These investigations provide the insights needed to optimize conditions and design more efficient synthetic routes.
The construction of the piperidine skeleton can be achieved through several mechanistic pathways. These are broadly categorized into hydrogenation of pyridine precursors, intramolecular cyclizations, and intermolecular cyclizations. nih.gov
Hydrogenation of Pyridines: This is a common industrial method where a pyridine ring is reduced to a piperidine. wikipedia.org The reaction is typically catalyzed by transition metals like palladium, platinum, or rhodium. nih.govwhiterose.ac.uk The mechanism involves the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. whiterose.ac.uk
Intramolecular Cyclization: These reactions form the piperidine ring by closing a linear precursor. Key examples include:
Reductive Amination: An intramolecular reaction between an amine and an aldehyde or ketone within the same molecule to form a cyclic imine, which is then reduced to the piperidine. nih.gov
Aza-Michael Reaction: The intramolecular addition of an amine to an α,β-unsaturated carbonyl compound to form the heterocyclic ring. nih.gov
Imine Cyclization: The formation of a Δ¹-Piperideine intermediate from a δ-amino pentanal precursor is a key step in the biosynthesis of many piperidine alkaloids. rsc.org
Intermolecular Cyclization (Annulation): These methods construct the ring from two or more separate components.
Mannich Reaction: A three-component condensation of an aldehyde, a primary amine, and a compound with an active methylene (B1212753) group (like a dialkyl β-ketocarboxylate) can form the piperidone core. dtic.mil
Diels-Alder Reaction: A formal heterocyclic Diels-Alder reaction between a 2-aza-1,3-butadiene and an alkene can be used to construct the piperidine ring. dtic.mil
[5+1] Annulation: This method involves an iridium(III)-catalyzed cascade that combines a five-carbon unit with an amine to form two new C-N bonds, enabling stereoselective synthesis. nih.gov
The mechanism of a given reaction directly influences the stereochemical outcome of the product. Control over diastereoselectivity is a critical aspect of synthesizing substituted piperidines like this compound.
Hydrogenation: The catalytic hydrogenation of substituted pyridines often proceeds with cis-selectivity. nih.govwhiterose.ac.uk This is because the substrate typically adsorbs onto the catalyst surface from its least sterically hindered face, leading to the delivery of hydrogen atoms from the same side. whiterose.ac.uk The choice of catalyst and conditions can influence this selectivity; for example, hydrogenation of a 3,5-substituted pyridine with Pd/C was found to preferentially form the trans-isomer, while PtO₂ gave a different ratio. whiterose.ac.uk
Cyclization Reactions: The stereochemistry of intramolecular cyclizations can be controlled by the existing stereocenters in the acyclic precursor. In diastereoselective reductive cyclizations, the stereochemistry established in a preceding Mannich reaction can be retained during the ring-forming step. nih.gov In other cases, the reaction conditions determine the outcome. For instance, in an acid-mediated cyclization of enones, the kinetic trans-isomer forms initially but can convert to the more thermodynamically stable cis-isomer over a longer reaction time. nih.gov
Enolate-Mediated Epimerization: Stereochemistry can also be manipulated post-synthesis. A common strategy involves the base-mediated epimerization of a less stable diastereomer into a more stable one. whiterose.ac.uknih.gov For example, cis-piperidines, often the kinetic products of hydrogenation, can be converted to their trans-diastereoisomers via the formation of a planar enolate intermediate followed by re-protonation, which typically favors the formation of the thermodynamically more stable product. whiterose.ac.uknih.gov This approach is crucial for accessing the full diversity of stereoisomers. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design of Methyl 4 Methylpiperidine 3 Carboxylate Analogs
Influence of Substituents on Biological Activity Profiles
The biological activity of methyl 4-methylpiperidine-3-carboxylate analogs is significantly modulated by the nature and position of various substituents. Research into related piperidine (B6355638) structures highlights key determinants of potency and selectivity.
For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the presynaptic choline (B1196258) transporter, the substitution pattern on the piperidine ring was found to be a critical factor for activity. While removal of an isopropyl group from the piperidine ether resulted in a significantly less active compound, the introduction of a methyl group on the piperidine (an analog of this compound) yielded a compound that was equipotent with the isopropyl analog. nih.gov This suggests that a smaller alkyl substituent, such as a methyl group, is well-tolerated and can maintain potent biological activity.
Furthermore, the position of the substituent on the piperidine ring is crucial. Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov In studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of both 3-methyl and 4-methyl substituents was found to increase potency as opioid receptor antagonists compared to analogs with only a 3-methyl, only a 4-methyl, or no methyl substituents on the piperidine ring. acs.org
In the context of inhibitors of human equilibrative nucleoside transporters (ENTs), the addition of a methyl group to the meta position of a benzene (B151609) moiety attached to the core structure was able to restore inhibitory activity on both ENT1 and ENT2. frontiersin.org This underscores the "magic methyl" effect, where the introduction of a methyl group can have profound and sometimes unexpected positive impacts on biological activity, potentially by improving metabolic stability, enhancing binding affinity through favorable hydrophobic interactions, or inducing a more bioactive conformation. nih.gov
The following table summarizes the influence of various substituents on the biological activity of related piperidine-containing compounds:
| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Introduction of a methyl group on the piperidine ring | Maintained high potency as a choline transporter inhibitor. nih.gov | nih.gov |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Moving N-methylpiperidine from 4- to 3-position | Tolerated, but resulted in a less active compound. nih.gov | nih.gov |
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Presence of both 3- and 4-methyl groups | Increased potency as opioid receptor antagonists. acs.org | acs.org |
| FPMINT Analogs (ENT inhibitors) | Addition of a methyl group to an attached benzene moiety | Restored inhibitory activity on both ENT1 and ENT2. frontiersin.org | frontiersin.org |
Stereochemistry-Activity Relationships
The three-dimensional arrangement of atoms in this compound and its analogs plays a pivotal role in their interaction with biological targets.
Impact of Absolute and Relative Stereochemistry on Pharmacological Properties
The absolute and relative stereochemistry of substituents on the piperidine ring can dramatically influence pharmacological properties. In the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, resolution of the enantiomers showed that both the (3R,4R) and (3S,4S)-isomers were pure opioid antagonists. However, the (3R,4R)-isomer was a more potent antagonist than the (3S,4S)-isomer. acs.org This highlights that the specific spatial orientation of the methyl groups in relation to the rest of the molecule is a key determinant of the strength of interaction with the opioid receptor.
Furthermore, even small changes to the relative stereochemistry can switch a compound from an antagonist to an agonist. For example, while the trans-3,4-dimethyl analogs were pure antagonists, the corresponding cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine exhibited mixed agonist-antagonist properties. acs.org This demonstrates that the relative positioning of the substituents dictates the functional outcome of the receptor interaction.
Differential Biological Activities of Enantiomers (e.g., (S)- vs. (R)-forms)
The differential biological activities of enantiomers are a well-established principle in pharmacology. For chiral molecules like this compound, which has two stereocenters, the individual enantiomers can exhibit distinct potencies, efficacies, and even different pharmacological profiles.
While specific data on the enantiomers of this compound is not detailed in the provided search results, the principle is clearly illustrated by the aforementioned (3R,4R) and (3S,4S)-isomers of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, where the (3R,4R) isomer showed higher antagonist potency. acs.org The synthesis of specific enantiomers, such as (S)-pipecolic acid, often utilizes biocatalytically generated chiral building blocks to achieve the desired stereochemistry, indicating the importance of stereochemical purity for biological evaluation. scielo.br
Bioisosteric Modifications and Their Effects on Efficacy and Stability
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. benthamscience.com
In the development of potential analgesics, the replacement of a 4-hydroxy group in a series of methyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates with a methyl group was investigated. nih.gov This was considered a classic bioisosteric replacement. The resulting 4-methyl analogs all demonstrated statistically significant analgesic effects, confirming that the replacement was indeed bioisosteric and maintained the desired pharmacological activity. nih.gov This principle can be directly applied to the this compound scaffold, where the methyl group itself can be considered a bioisostere for other small alkyl or functional groups.
The replacement of the oxygen atom in a 1,3,4-oxadiazole (B1194373) ring with a sulfur atom to form a 1,3,4-thiadiazole (B1197879) is another example of bioisosterism. mdpi.com The sulfur atom in the 1,3,4-thiadiazole ring can lead to improved lipid solubility and tissue permeability compared to its oxadiazole counterpart. mdpi.com In the context of this compound analogs, the carboxylate group could potentially be replaced with other bioisosteric groups to improve stability, for example, by reducing susceptibility to hydrolysis by esterases, while maintaining the necessary interactions with the biological target.
Ligand Efficiency and Physicochemical Property Optimization in Drug Design
Ligand efficiency (LE) and other related metrics are crucial for optimizing lead compounds during drug discovery. uniba.itnih.gov LE is a measure of the binding energy per heavy atom of a molecule and helps to identify compounds that have a good balance of potency and size. dntb.gov.ua
The goal in drug design is to maximize potency while maintaining favorable physicochemical properties, such as appropriate lipophilicity (logP or logD), molecular weight, and polar surface area, to ensure good absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Lipophilic ligand efficiency (LLE), which is the pIC50 minus the logP, is another important metric that balances potency and lipophilicity. researchgate.net
For analogs of this compound, the optimization process would involve systematically modifying the structure and measuring the impact on both biological activity and physicochemical properties. For example, the addition of the 4-methyl group, while potentially increasing potency, also increases the molecular weight and lipophilicity. The impact of these changes on LE and LLE would need to be carefully assessed.
The following table outlines key physicochemical properties and ligand efficiency metrics used in drug design:
| Metric | Definition | Importance in Drug Design | Reference |
| Ligand Efficiency (LE) | (pActivity x 1.37) / Heavy Atom Count | Measures the binding efficiency per atom, helping to select smaller, more efficient fragments and leads. nih.gov | nih.gov |
| Lipophilic Ligand Efficiency (LLE or LipE) | pActivity - logP (or logD) | Balances potency and lipophilicity to avoid compounds that are too "greasy," which can lead to poor ADME properties. researchgate.net | researchgate.net |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Often kept within a certain range (e.g., <500 Da) to ensure good permeability and solubility. nih.gov | nih.gov |
| logP / logD | The logarithm of the partition coefficient between octanol (B41247) and water (logD is pH-dependent). | A measure of lipophilicity, which influences solubility, permeability, and metabolism. researchgate.net | researchgate.net |
By applying these principles of SAR, stereochemistry, bioisosterism, and ligand efficiency, medicinal chemists can rationally design novel analogs of this compound with improved potency, selectivity, and drug-like properties.
Biological Activity and Pharmacological Research Applications of Methyl 4 Methylpiperidine 3 Carboxylate and Its Derivatives
Enzyme Inhibition Studies
The functionalized piperidine (B6355638) ring serves as a versatile template for designing enzyme inhibitors. By modifying substituents on the ring and the carboxylate group, researchers can achieve high potency and selectivity for various enzymatic targets.
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory and vasodilatory effects. nih.gov By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors a promising therapeutic strategy for inflammation, pain, and cardiovascular diseases. nih.govnih.gov
A variety of piperidine-derived compounds have been investigated as sEH inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that the piperidine scaffold can be optimized to produce potent, non-urea based inhibitors with sub-nanomolar efficacy. nih.gov However, research has also indicated that the substitution pattern on the piperidine ring is critical for activity. For instance, studies on a class of potent piperidine-derived amide inhibitors revealed that placing a methyl group at the 4-position of the piperidine ring, as in the core structure of Methyl 4-methylpiperidine-3-carboxylate, can lead to a significant decrease or even a complete loss of inhibitory activity against sEH. nih.gov This finding underscores the high degree of structural specificity required for effective sEH inhibition.
In the development of these inhibitors, the piperidine ring is often coupled with other molecular fragments, such as benzohomoadamantane amines or triazine heterocycles, to enhance binding to the enzyme's active site. nih.govepa.gov The primary goal of this research is to improve not only the potency but also the metabolic stability and pharmacokinetic properties of these compounds for potential clinical development. nih.govnih.gov
| Compound Class | Modification | Effect on sEH Inhibitory Activity | Reference |
|---|---|---|---|
| Piperidine-derived amides | Addition of a methyl group at position 4 | >40-fold reduction or complete loss of activity (IC50 > 3000 nM) | nih.gov |
| 1-(1,3,5-Triazin-yl)piperidine-4-carboxamides | Triazine heterocycle | Essential for high potency | epa.gov |
| Benzohomoadamantane-based ureas/amides | Piperidine linker | Low nanomolar inhibition of human and murine sEH | nih.gov |
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). sigmaaldrich.com GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating the duration and intensity of inhibitory signaling. sigmaaldrich.comeurekaselect.com Inhibition of GATs can enhance GABAergic transmission, a mechanism that is therapeutically valuable for conditions like epilepsy and neuropathic pain. eurekaselect.comacs.org
Four subtypes of GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and BGT-1. sigmaaldrich.com Piperidine-3-carboxylic acid (nipecotic acid) is a well-known GAT inhibitor. sigmaaldrich.com Derivatives of this structure, which are closely related to the this compound scaffold, have been extensively developed to achieve subtype selectivity. For example, (S)-SNAP-5114, a derivative of piperidine-3-carboxylic acid, is recognized as a potent inhibitor of the murine GAT4 subtype (mGAT4). researchgate.netnih.gov Research has focused on creating analogs with improved chemical stability and selectivity over other GAT subtypes. researchgate.net Introducing different lipophilic side chains onto the piperidine nitrogen is a common strategy to modulate potency and selectivity for the different GAT subtypes. acs.org
| Compound | Target | Activity (pIC50) | Key Structural Feature | Reference |
|---|---|---|---|---|
| (S)-SNAP-5114 | mGAT4 | 5.71 | Piperidine-3-carboxylic acid core | nih.gov |
| DDPM-859 | mGAT4 | 5.78 | Carba analog of (S)-SNAP-5114 | nih.gov |
| DDPM-1457 | mGAT4 | 5.87 | Carba analog of (S)-SNAP-5114 | nih.gov |
| Tiagabine | GAT-1 | Potent and selective | Nipecotic acid derivative | acs.org |
Malic enzymes are involved in cellular metabolism, catalyzing the conversion of malate to pyruvate while generating NADPH. google.com In mammals, there are three isoforms: ME1, ME2, and ME3. nih.gov Mitochondrial NADP+-dependent ME3 has emerged as a therapeutic target in certain cancers, particularly in pancreatic ductal adenocarcinoma (PDAC) where the genes for SMAD4 and ME2 are often co-deleted. nih.govresearchgate.net In these specific cancer cells, ME3 becomes essential for survival, and its inhibition can lead to tumor growth arrest. nih.govresearchgate.net
Research into small molecule inhibitors of ME3 has identified several promising scaffolds. nih.gov In one study, analogs of 6-piperazin-1-ylpyridin-3-ol amides were synthesized and screened for their inhibitory activity against all three ME isoforms. nih.gov While this study focused on piperazine derivatives, related synthetic strategies have utilized piperidine building blocks like methyl piperidine-4-carboxylate to create analogs for screening. nih.gov These efforts aim to develop potent and, crucially, selective ME3 inhibitors that spare ME1 and ME2, thereby minimizing potential side effects. nih.gov
| Compound | Target | IC50 | Selectivity | Reference |
|---|---|---|---|---|
| Compound 16b (a 6-piperazin-1-ylpyridin-3-ol amide derivative) | ME3 | 0.15 µM | - | nih.gov |
| ME1 | >15-fold higher IC50 vs ME3 | Selective over ME1 | nih.gov | |
| ME2 | >9-fold higher IC50 vs ME3 | Selective over ME2 | nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immune-regulatory enzyme that plays a critical role in tumor immune escape. nih.gov By catabolizing the essential amino acid tryptophan, IDO1 suppresses T-cell activation, allowing cancer cells to evade the immune system. nih.gov Therefore, inhibiting IDO1 is an attractive strategy for cancer immunotherapy. nih.govnih.gov
Structure-based drug design has led to the development of potent and selective IDO1 inhibitors. nih.gov In this context, a series of novel hydroxyamidine derivatives featuring cyclohexane and piperidine substituents have been synthesized and evaluated. nih.govacs.org These studies demonstrated that piperidine-substituted compounds could exhibit favorable enzymatic and cellular activities against IDO1. nih.govacs.org The piperidine ring is incorporated into the inhibitor structure to optimize binding within the active site of the enzyme, which involves interactions with key residues like Tyr126 and Arg231, as well as the heme iron. acs.org
| Compound | IDO1 Enzyme IC50 (nM) | HeLa Cell IC50 (nM) | Reference |
|---|---|---|---|
| Compound 14 | 36.1 | 14.8 | nih.gov |
| Compound 18 | 23.4 | 1.8 | nih.gov |
The versatile piperidine scaffold has been employed in the design of inhibitors for a range of other enzymes.
Alkaline Phosphatase (AP): APs are metalloenzymes that hydrolyze phosphate-containing compounds. researchgate.net Inhibition of tissue-nonspecific alkaline phosphatase (TNALP) is being explored as a therapeutic approach to prevent vascular calcification. nih.gov While a broad range of chemical scaffolds are being investigated as AP inhibitors, the inclusion of heterocyclic rings is a common feature in many potent compounds. semanticscholar.org
α-Glucosidase: Intestinal α-glucosidases are enzymes that break down carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Various piperidine and piperazine derivatives have been shown to exhibit potent, noncompetitive inhibition of yeast α-glucosidase. nih.govnih.gov The structural features of these heterocyclic derivatives are crucial for their inhibitory activity. nih.gov
Acetylcholine Esterase (AChE) and Butyrylcholine Esterase (BChE): These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine and are targets for drugs treating Alzheimer's disease. nih.govnih.gov A 4-methyl piperidine analog of hemicholinium-3 was shown to inhibit choline (B1196258) uptake, which subsequently reduces the synthesis and release of acetylcholine. nih.gov Furthermore, N-methyl-4-piperidinyl esters have been developed as substrates for these enzymes, which is essential for measuring enzyme activity and assessing the efficacy of inhibitors. nih.govnih.gov
Receptor and Neurotransmitter Transport Interactions
Beyond enzyme inhibition, derivatives of the this compound scaffold are integral to research on receptor and neurotransmitter transporter interactions. The piperidine ring is a common feature in many centrally acting agents.
As discussed previously (Section 4.1.2), piperidine-3-carboxylic acid derivatives are pivotal in the study of GABA transporters. sigmaaldrich.com These compounds act as inhibitors that block the reuptake of GABA, thereby modulating inhibitory neurotransmission. acs.org
The piperidine structure is also found in compounds that interact with other CNS targets. For example, piperine (1-piperoylpiperidine), a natural product containing a piperidine ring, has been shown to modulate GABAA receptors, which are the primary sites of fast inhibitory neurotransmission in the brain. nih.gov Synthetic opioids, such as fentanyl, incorporate a piperidine core and exert their potent analgesic effects through strong agonism at μ-opioid receptors. wikipedia.org Additionally, research on acetylcholine metabolism has utilized a 4-methyl piperidine analog to probe the mechanisms of choline transport, a critical step in the synthesis of this key neurotransmitter. nih.gov These examples highlight the broad utility of the piperidine framework in designing molecules that can selectively interact with and modulate the function of critical components of the nervous system.
Modulation of Neurotransmitter Uptake Systems (e.g., Dopamine, Norepinephrine, Serotonin)
A significant area of research for methylpiperidine-3-carboxylate derivatives is their ability to modulate monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.
One notable derivative, (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ([+]-CPCA), has been studied for its cocaine-like properties. This compound demonstrates high-affinity inhibition of dopamine (DA) and norepinephrine (NE) uptake in rat synaptosomes. However, its potency in inhibiting serotonin (5-HT) uptake is significantly lower, being 33-fold less potent than cocaine. This mixed profile of potent DA/NE uptake inhibition with weaker 5-HT uptake inhibition suggests a potential utility in developing treatments for cocaine dependence.
Another class of related compounds, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives , has been synthesized and evaluated for their binding affinity to the serotonin transporter (SERT). nih.govoup.com These derivatives show high-affinity binding, with inhibition constant (Ki) values ranging from 2 to 400 nM, which is comparable to the well-known antidepressant, fluoxetine. nih.govoup.com This indicates their potential as selective serotonin reuptake inhibitors (SSRIs). nih.govoup.com Further studies on these compounds revealed a very weak affinity for 5-HT1A receptors and α2-adrenoceptors. nih.gov
Interactions with GABA Receptors
The piperidine ring is a common structural motif in molecules that interact with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the CNS. While direct studies on this compound are limited, research on related structures highlights the potential for this class of compounds to modulate GABAergic activity.
For instance, piperine, a natural product containing a piperidine ring, has been shown to modulate GABAA receptors. nih.gov A derivative of piperine, where the piperidine ring was replaced, demonstrated increased potency and efficiency in GABAA receptor modulation, suggesting the piperidine moiety is a key site for structural modification. nih.gov
Furthermore, various synthetic compounds incorporating piperazine or piperidine rings, such as certain quinazolin-4(3H)-one derivatives , have been designed and investigated as positive allosteric modulators of the GABAA receptor. ijpsdronline.comijpsdronline.comnih.gov Molecular docking studies have shown that these derivatives can bind to the GABAA receptor, indicating their potential as antiepileptic agents. ijpsdronline.comijpsdronline.com These findings underscore the importance of the piperidine scaffold in the design of new GABAergic modulators.
Effects on Voltage-Gated Ion Channels
Derivatives containing the piperidine scaffold have also been explored for their effects on voltage-gated ion channels, which are critical for neuronal excitability and signaling.
A series of piperazinyl quinazolin-4-(3H)-one derivatives has been identified as potent ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.govnih.govacs.org Through structural modifications, researchers have developed compounds with single-digit nanomolar affinities for this target. nih.govnih.govacs.org One lead compound from this series, pyrido[4,3-d]pyrimidin-4(3H)-one 16RR , exhibited high selectivity for the Cavα2δ-1 subunit over the Cavα2δ-2 subunit, which may lead to an improved safety profile in the treatment of conditions like neuropathic pain. nih.gov
Potential Therapeutic Areas of Investigation
The diverse biological activities of this compound derivatives have led to their investigation in several therapeutic areas.
Central Nervous System (CNS) Disorders (e.g., Pain Management, Anticonvulsant, Antidepressant, Neuroprotective Agents)
Antidepressant: The high affinity of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives for the serotonin transporter suggests their potential as antidepressant medications. nih.govoup.com Similarly, derivatives with a dual-binding profile for both serotonin and norepinephrine transporters are being explored as fast-acting antidepressants. nih.gov
Anticonvulsant: Several classes of piperidine and piperazine derivatives have demonstrated significant anticonvulsant properties. For example, N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione have shown activity in the maximal electroshock (MES) seizure model in rodents. nih.gov Another study on N-(4-methylpiperazin-1-yl)-derivatives of 3-aryl-pyrrolidine-2,5-dione identified compounds with potent anticonvulsant activity, with ED50 values ranging from 29 to 48 mg/kg in the MES test. nih.gov
Pain Management: The modulation of voltage-gated calcium channels by piperazinyl quinazolin-4-(3H)-one derivatives makes them promising candidates for the treatment of neuropathic pain. nih.govnih.gov Additionally, certain piperazine derivatives like 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) have shown both anti-inflammatory and anti-nociceptive effects in animal models. nih.gov
Neuroprotective Agents: A series of cis-4-(tetrazolylakyl)piperidine-2-carboxylic acids has been developed as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. nih.gov These compounds, such as LY233053 , have the potential to prevent neuronal damage associated with conditions like cerebral ischemia. nih.govnih.gov
Anticancer Research and Cytotoxic Effects
The piperidine scaffold is a key component in a variety of compounds being investigated for their anticancer properties.
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones was synthesized and evaluated for anticancer activity. dntb.gov.uanih.govnih.gov These compounds were found to reduce the growth of several hematological cancer cell lines, including myeloma, leukemia, and lymphoma cells, and to increase the expression of apoptosis-promoting genes. dntb.gov.uanih.govnih.gov
Additionally, novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] nih.govnih.govnih.govmdpi.comtetrazine-8-carboxylate and -carboxamide derivatives have been evaluated for their growth inhibition in various human solid tumor and leukemia cell lines. nih.govnih.gov One compound, in particular, showed high activity, reducing the survival rate of all tested tumor cells to less than 10% at a concentration of 40 μg/mL. nih.govnih.gov
| Compound Class | Cancer Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, Lymphoma | Reduced cell growth, increased apoptosis gene expression | dntb.gov.uanih.govnih.gov |
| 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] nih.govnih.govnih.govmdpi.comtetrazine-8-carboxamides (Compound IVa) | Prostate (PC-3, LNCaP, DU-145), Breast (T47D, MDA-MB-231), Colon (HT-29, HCT-15), Leukemia (HL-60) | Survival rate <10% at 40 µg/mL | nih.govnih.gov |
Anti-inflammatory and Antimicrobial Properties
Anti-inflammatory: Piperazine derivatives have been shown to possess anti-inflammatory properties. For example, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) reduced paw edema and levels of pro-inflammatory cytokines in animal models of inflammation. nih.gov Another derivative, LQFM-008 , also demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov
Antimicrobial: Research has also explored the antimicrobial potential of piperidine derivatives. A series of N-methyl-4-piperidone-derived monoketone curcuminoids displayed moderate activity against various cariogenic bacteria, including Streptococcus mutans, S. salivarius, and S. sanguinis. mdpi.comchemrxiv.orgchemrxiv.orgresearchgate.netmdpi.com The presence of the N-methyl-4-piperidone ring was found to enhance the antibacterial activity compared to related compounds. mdpi.comchemrxiv.orgchemrxiv.orgresearchgate.net Other studies on 2,6-diaryl-3-methyl-4-piperidones and their derivatives also reported antifungal activity against species like Aspergillus niger and Candida albicans. researchgate.net
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 1 (R=H) | S. salivarius | 250 | chemrxiv.org |
| Compound 10 (R=3,4,5-OMe) | L. paracasei | 250 | chemrxiv.org |
| Compound 13 (R=3-F) | S. mutans | 250 | chemrxiv.org |
| S. mitis | 250 | chemrxiv.org | |
| S. sanguinis | 500 | chemrxiv.org | |
| S. sobrinus | 250 | chemrxiv.org |
Development of Antitubercular Agents
The rise of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of Mycobacterium tuberculosis (MTB) necessitates the development of novel antitubercular drugs. mdpi.com Piperidine derivatives have emerged as a promising class of compounds in this pursuit. nih.govmdpi.com Research has focused on synthesizing and evaluating various analogs for their efficacy against MTB.
Direct screening of compound libraries identified a piperidinol derivative with an initial Minimum Inhibitory Concentration (MIC) of 1.5 μg/mL against MTB, establishing it as a viable hit for further development. nih.gov Subsequent synthesis of an optimization library led to the creation of analogs with potent anti-tuberculosis activity. nih.gov For instance, certain 3,4-(dicoumarin-3-yl)-2,5-diphenyl furan and pyrrole derivatives have demonstrated significant efficacy. One such compound showed a MIC of 1.6 μg/mL against the H37Rv strain of MTB, a potency greater than standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com
Structure-activity relationship (SAR) studies have been crucial in this field. It has been observed that specific substitutions on the piperidine ring and associated moieties can significantly influence antitubercular potency. nih.gov For example, studies on piperidinol derivatives suggest they may act as prodrugs, forming a bioactive phenyl vinyl ketone (PVK) fragment that covalently modifies the active site of the mycobacterial arylamine N-acetyltransferase (NAT) enzyme, which is essential for the bacterium's survival in macrophages. mdpi.com
| Compound Class | Specific Derivative | Target Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|
| Piperidinol | Hit Compound 1 | M. tuberculosis | 1.5 μg/mL | nih.gov |
| Di-coumarin substituted furan/pyrrole | Compound 11a | M. tuberculosis H37Rv | 1.6 μg/mL | mdpi.com |
| Piperidinol Derivative | General Class | M. tuberculosis | < 5 μg/mL | mdpi.com |
Protein Kinase Inhibition Studies
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them attractive targets for drug development. google.com Derivatives based on the piperidine scaffold have been investigated as potent inhibitors of several protein kinases, including Poly(ADP-ribose) polymerase-1 (PARP-1) and Cyclin-dependent kinase 2 (CDK2). nih.govnih.gov
In one study, novel piperidine-based benzamide derivatives were designed and synthesized as PARP-1 inhibitors. nih.gov Two compounds from this series, 6a and 15d, demonstrated potent antiproliferative effects and exhibited excellent inhibitory activity against the PARP-1 enzyme, with IC50 values of 8.33 nM and 12.02 nM, respectively. nih.gov Similarly, research into CDK2 inhibitors led to the development of 3-(piperazinylmethyl)benzofuran derivatives. Within this class, a thiosemicarbazide derivative (9h) and a semicarbazide derivative (11d) showed potent inhibition of CDK2 with IC50 values of 40.91 nM and 41.70 nM, respectively. nih.gov These findings highlight the versatility of the piperidine framework in designing specific and potent enzyme inhibitors.
| Target Kinase | Compound Series | Derivative | IC50 Value | Reference |
|---|---|---|---|---|
| PARP-1 | Piperidine-based benzamides | 6a | 8.33 nM | nih.gov |
| PARP-1 | Piperidine-based benzamides | 15d | 12.02 nM | nih.gov |
| CDK2 | 3-(piperazinylmethyl)benzofurans (Thiosemicarbazide) | 9h | 40.91 nM | nih.gov |
| CDK2 | 3-(piperazinylmethyl)benzofurans (Semicarbazide) | 11d | 41.70 nM | nih.gov |
Pharmacological Characterization as Cocaine Agonists/Antagonists
The search for effective treatments for cocaine addiction has led to the exploration of compounds that modulate the dopamine transporter (DAT). nih.govnih.gov A notable derivative, (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate [(+)-CPCA], has been characterized as having a unique mixed agonist/antagonist profile at the DAT. nih.govresearchgate.net
Like cocaine, (+)-CPCA inhibits the reuptake of dopamine and norepinephrine with high affinity. researchgate.net However, it is significantly less potent in inhibiting serotonin uptake. nih.gov This derivative acts as a locomotor stimulant, an agonist effect similar to cocaine, though it is less potent and efficacious. researchgate.net Crucially, pretreatment with (+)-CPCA can dose-dependently block the locomotor stimulant effects of cocaine, demonstrating an antagonist property. nih.govresearchgate.net
In drug discrimination studies, (+)-CPCA fully substituted for cocaine, indicating that it produces similar subjective effects, although it was approximately three times less potent. researchgate.netresearchgate.net While it was self-administered by both rats and rhesus monkeys, it showed limited reinforcing properties in rats compared to cocaine. nih.gov This atypical pharmacological profile, exhibiting both cocaine-like "agonist" and "antagonist" properties, suggests that such compounds could have therapeutic utility in treating cocaine dependence and craving. nih.govresearchgate.net
| Pharmacological Effect | (+)-CPCA | Cocaine | Reference |
|---|---|---|---|
| Dopamine/Norepinephrine Uptake Inhibition | High Affinity | High Affinity | nih.govresearchgate.net |
| Serotonin Uptake Inhibition | 33-fold less potent than cocaine | High Potency | nih.govresearchgate.net |
| Locomotor Stimulation | Agonist (less potent and efficacious) | Agonist | researchgate.net |
| Effect on Cocaine Stimulation | Antagonist (dose-dependently blocks effect) | N/A | nih.gov |
| Drug Discrimination | Full substitution (3x less potent) | Reference | researchgate.netresearchgate.net |
| Reinforcing Properties (Rats) | Limited | High | nih.gov |
Experimental Methodologies in Biological Research
The pharmacological evaluation of this compound derivatives involves a range of standard and specialized experimental methodologies to characterize their biological activity from the molecular to the whole-organism level.
In vitro and In vivo Biological Assays
In vitro (in the lab) and in vivo (in a living organism) assays are fundamental to understanding the mechanism of action and potential therapeutic effects of these compounds.
In vitro Assays:
Monoamine Uptake Inhibition: To assess activity at neurotransmitter transporters, assays using rat brain synaptosomes are employed. These preparations of nerve terminals are used to measure the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters like dopamine, norepinephrine, and serotonin. nih.govresearchgate.net
Enzymatic Assays: For kinase inhibitors, in vitro assays measure the compound's ability to inhibit the activity of a purified target enzyme (e.g., PARP-1, CDK2). The IC50 value, or the concentration required to inhibit 50% of the enzyme's activity, is determined. nih.govnih.gov
Antimicrobial Susceptibility Testing: The antitubercular activity of compounds is determined using methods like the Microplate Alamar Blue Assay (MABA). mdpi.com This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis, with a color change indicating bacterial growth inhibition, allowing for the determination of the Minimum Inhibitory Concentration (MIC). mdpi.com
In vivo Assays:
Locomotor Activity: This behavioral assay in rodents (e.g., rats) measures the stimulant or depressant effects of a compound. Animals are placed in an open field, and their movements are tracked automatically to quantify distance traveled and stereotyped behaviors. researchgate.netnih.gov
Drug Discrimination: This procedure trains animals to recognize the subjective effects of a drug. They learn to press one lever to receive a reward after being administered the training drug (e.g., cocaine) and another lever after receiving a saline injection. Test compounds are then administered to see which lever the animal presses, determining if the compound has similar subjective effects to the training drug. nih.govresearchgate.net
Intravenous Self-Administration: This assay is the gold standard for assessing the reinforcing (addictive) potential of a drug. Animals are surgically fitted with intravenous catheters and learn to press a lever to receive an infusion of the drug. The rate and pattern of lever pressing indicate the drug's reinforcing efficacy. nih.govresearchgate.net
Preclinical Development and Pharmacological Evaluation
Preclinical development involves a series of studies designed to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate before it can be considered for human trials.
Structure-Activity Relationship (SAR) Studies: This is a critical early step where a lead compound is systematically modified, and the resulting analogs are tested to understand how chemical structure relates to biological activity. For example, a 22-member optimization library was generated from a piperidinol antitubercular hit to establish an SAR and identify more potent compounds. nih.govnih.gov
Efficacy in Animal Models: Compounds are tested in animal models of disease to evaluate their therapeutic potential. For antitubercular agents, this involves in vivo testing to see if the compounds can effectively combat a tuberculosis infection. nih.govnih.gov For PARP inhibitors, efficacy may be evaluated in xenograft tumor models in mice, often in combination with cytotoxic agents. nih.gov
Pharmacological Profiling: This involves a broader characterization of the drug's effects. For instance, the cocaine analog (+)-CPCA was profiled for its effects on monoamine uptake, locomotor activity, and reinforcing properties to build a comprehensive understanding of its mixed agonist/antagonist actions. nih.govresearchgate.net
Safety and Toxicity Evaluation: An essential component of preclinical evaluation is assessing the safety of a compound. This includes in vitro cytotoxicity assays against various cell lines (including normal, non-cancerous cells) to determine if the compound is selectively toxic to its target (e.g., cancer cells or bacteria). nih.govdut.ac.za In vivo studies in animals are also conducted to identify potential side effects or organ toxicity. nih.govnih.gov For example, despite promising in vitro antitubercular activity, some piperidinol analogs were precluded from further advancement due to side effects observed during in vivo testing. nih.govnih.gov
Computational Chemistry and Advanced Analytical Techniques in the Research of Methyl 4 Methylpiperidine 3 Carboxylate
Computational Modeling and Prediction
Computational modeling has become an indispensable tool in chemical and pharmaceutical research, enabling the prediction of a compound's properties and biological activities before synthesis. This predictive power accelerates the drug discovery process by prioritizing candidates with higher probabilities of success. For methyl 4-methylpiperidine-3-carboxylate, various computational approaches can be employed to forecast its therapeutic potential and mechanism of action.
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities based on a compound's 2D structure. nih.govnih.gov The algorithm compares the structure of a query molecule with a vast database of known biologically active substances to generate a probable activity profile. nih.govgenexplain.com The output is presented as a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.com Activities with Pa values greater than Pi are considered possible for the compound. genexplain.com
For piperidine (B6355638) derivatives, PASS has been used to predict a wide array of pharmacological effects, including potential applications in oncology, central nervous system disorders, and as antimicrobial agents. clinmedkaz.orgclinmedkaz.org A PASS analysis of this compound would likely screen for thousands of biological activities, and based on its structural motifs, might predict activities such as those listed in the table below. clinmedkaz.org A Pa value greater than 0.7 suggests a high likelihood of the activity being observed experimentally. scispace.com
Table 1: Illustrative PASS Predictions for a Piperidine Carboxylate Structure
| Predicted Biological Activity | Probability to be Active (Pa) |
|---|---|
| Anticancer | > 0.5 |
| Neuroprotective | > 0.5 |
| Anti-inflammatory | > 0.6 |
| Kinase Inhibitor | > 0.7 |
| GPCR Ligand | > 0.5 |
This table is for illustrative purposes to demonstrate the output of a PASS analysis for a compound with this scaffold.
In silico Target Prediction (e.g., SwissTargetPrediction)
In silico target prediction tools like SwissTargetPrediction help identify the most probable protein targets of a bioactive molecule. nih.govnih.govexpasy.org This web server utilizes a combination of 2D and 3D similarity measures to compare the query molecule with a large library of known active ligands for thousands of proteins. swisstargetprediction.ch By identifying similarities to known ligands, the tool predicts a ranked list of potential macromolecular targets, which is crucial for understanding the molecule's mechanism of action and potential side effects. nih.govexpasy.org
For a compound like this compound, SwissTargetPrediction could identify potential interactions with various target classes. Given the prevalence of the piperidine scaffold in numerous approved drugs, the predicted targets could span several families. clinmedkaz.orgclinmedkaz.org
Potential Target Classes Predicted by SwissTargetPrediction:
Enzymes: Including proteases, kinases, and hydrolases.
G-protein coupled receptors (GPCRs): A large family of receptors involved in numerous physiological processes.
Ion Channels: Important targets for cardiovascular and neurological diseases.
Transporters: Proteins that facilitate the movement of substances across cell membranes.
Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). tcmsp-e.comnih.gov This simulation helps to visualize and quantify the interactions between the ligand and the active site of the target protein, providing insights into the binding affinity and mode of action. nih.gov The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a "docking score," which estimates the binding energy. nih.gov
In studies involving piperidine derivatives, molecular docking has been successfully used to elucidate binding modes with various targets. For instance, piperidine carboxamides have been docked into the active site of the anaplastic lymphoma kinase (ALK) to understand their anticancer properties. researchgate.net Similarly, docking studies on other piperidine-containing molecules have revealed key interactions, such as hydrogen bonds and π–cation interactions, with crucial amino acid residues like Glu172 and Asp126 in sigma 1 receptors. nih.gov These simulations are critical for structure-based drug design and optimizing lead compounds to enhance their potency and selectivity. nih.gov
Table 2: Common Interactions in Molecular Docking of Piperidine Derivatives
| Type of Interaction | Description | Key Amino Acid Residues (Examples) |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). | Asn535, Arg256, Lys280 |
| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between charged residues. | Asp126, Glu172 |
| π–cation Interaction | An interaction between the electron-rich π system of an aromatic ring and an adjacent cation. | Phe107 |
| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | Leucine, Isoleucine, Valine |
This table summarizes interactions observed in docking studies of various piperidine-containing ligands with their respective protein targets.
Computational Approaches for Biological Activity Prediction
Beyond specific tools, a variety of computational methods contribute to a holistic prediction of a compound's biological activity. elsevierpure.com Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Both 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for piperidine derivatives to predict their potency against specific targets, like ALK or LSD1. nih.govresearchgate.net
These models provide contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, guiding medicinal chemists in designing more active compounds. researchgate.net Furthermore, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often performed to assess the drug-likeness and pharmacokinetic properties of new molecules early in the discovery pipeline.
Advanced Spectroscopic Characterization for Structure Elucidation
While computational methods predict properties, advanced spectroscopic techniques provide concrete evidence for the exact chemical structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques like COSY)
NMR spectroscopy relies on the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is used for unambiguous structure confirmation. rsc.org
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the protons on the piperidine ring, the methyl group on the ring, and the methyl group of the ester. The chemical shift (δ) and splitting patterns (multiplicity) are characteristic of the proton's location. rsc.org For example, the ester methyl group (–OCH₃) would appear as a sharp singlet, while the protons on the piperidine ring would show complex multiplets due to coupling with their neighbors. rsc.org
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons. ktu.edu Key signals would include the carbonyl carbon (C=O) of the ester at a high chemical shift (downfield), the carbons of the piperidine ring, and the two methyl carbons at lower chemical shifts (upfield). rsc.org
2D-NMR Techniques (COSY): Two-dimensional techniques like Correlation Spectroscopy (COSY) are essential for establishing connectivity. A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. This allows for the tracing of the proton network through the piperidine ring, confirming the relative positions of the substituents. ktu.edu Other 2D techniques like HSQC and HMBC correlate proton signals with their directly attached carbons and more distant carbons, respectively, providing a complete and definitive structural assignment. ktu.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~174 |
| Ester Methyl (–OCH₃) | ~3.7 (singlet) | ~52 |
| Ring C2 | ~2.6 - 3.1 (multiplet) | ~45-50 |
| Ring C3 | ~2.5 - 2.8 (multiplet) | ~40-45 |
| Ring C4 | ~1.8 - 2.1 (multiplet) | ~30-35 |
| Ring C5 | ~1.5 - 1.9 (multiplet) | ~25-30 |
| Ring C6 | ~2.6 - 3.1 (multiplet) | ~45-50 |
| Ring Methyl (C4–CH₃) | ~0.9 - 1.1 (doublet) | ~20-25 |
Note: These are approximate chemical shift ranges based on data from similar piperidine structures and are solvent-dependent.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of this compound. In a typical application, separation is achieved on a reverse-phase C18 column. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of methanol and water containing an additive like ammonium (B1175870) acetate to improve ionization. nih.govresearchgate.net
Detection is commonly performed using a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode. nih.govresearchgate.net In this mode, the molecule is protonated to form the quasi-molecular ion [M+H]⁺, which is used for confirmation of its molecular weight. mdpi.com
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. Collision-induced dissociation (CID) of the parent ion can provide characteristic fragment ions. nih.gov For instance, fragmentation of piperidine-containing structures often involves the cleavage of the piperidine ring, which can help in confirming the identity of the compound in complex mixtures or in metabolic studies. nih.gov The technique is sensitive enough to be used for pharmacokinetic studies of related compounds, with quantitative limits reaching the sub-ng/mL level. nih.govresearchgate.net
| Parameter | Description | Source |
|---|---|---|
| Chromatography Column | Reverse-phase C18 | nih.govresearchgate.net |
| Mobile Phase | Gradient elution with Methanol/Water containing 5mM Ammonium Acetate | nih.govresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for identification of [M+H]⁺ | nih.govresearchgate.netmdpi.com |
| Fragmentation | Collision-Induced Dissociation (CID) for structural elucidation | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The IR spectrum provides valuable information about the molecular structure by measuring the absorption of infrared radiation by the molecule's bonds.
The key functional groups of this compound give rise to characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretch of the ester group, which typically appears as a strong absorption band in the range of 1730-1750 cm⁻¹. researchgate.net The C-O single bond stretch of the ester is also observable. Additionally, the spectrum shows characteristic C-H stretching vibrations from the methyl and piperidine ring methylene (B1212753) groups, usually found just below 3000 cm⁻¹. If the piperidine nitrogen is unsubstituted, a characteristic N-H stretching band would be observed in the region of 3300-3500 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Ester (C=O) | Stretch | 1730 - 1750 | researchgate.net |
| Alkyl (C-H) | Stretch | 2850 - 2975 | researchgate.net |
| Ester (C-O) | Stretch | 1100 - 1300 | researchgate.net |
| Amine (N-H) | Stretch (if unsubstituted) | 3300 - 3500 | researchgate.net |
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers, which often have very similar physical properties.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions that synthesize this compound and to get a preliminary assessment of its purity. The stationary phase is typically silica gel coated on a plate. researchgate.net A solvent system, or eluent, is chosen to separate the compound of interest from starting materials, byproducts, and other impurities. A common eluent system for piperidine derivatives is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. researchgate.net The position of the compound on the developed plate is visualized, often using UV light or a chemical stain, and its retention factor (Rf) value is calculated.
Flash Column Chromatography for Purification
For purification on a larger scale, flash column chromatography is the standard method. This technique utilizes a column packed with a stationary phase, most commonly silica gel. researchgate.net The crude product mixture is loaded onto the column and eluted with a solvent system, similar to that used in TLC, such as a hexane/ethyl acetate gradient. researchgate.net By carefully collecting the fractions as they elute from the column and analyzing them (often by TLC), the desired compound, this compound, can be isolated in a highly pure form.
X-ray Diffraction Analysis for Stereochemical Confirmation
When this compound is synthesized, it can result in different stereoisomers (e.g., cis and trans isomers) depending on the relative orientation of the methyl and methoxycarbonyl groups. While spectroscopic methods like NMR can suggest the relative stereochemistry, single-crystal X-ray diffraction analysis provides the most definitive and unambiguous confirmation of the three-dimensional structure. nih.gov
To perform this analysis, a suitable single crystal of the compound (or a solid derivative) must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields precise information about bond lengths, bond angles, and the absolute configuration of the molecule in the crystal lattice. mdpi.com For piperidine-based structures, X-ray diffraction can confirm the relative stereochemistry of substituents and determine the conformation of the piperidine ring, which typically adopts a chair or a distorted boat conformation. nih.govresearchgate.net The analysis provides data on the crystal system, space group, and unit cell parameters, which collectively define the crystal structure. mdpi.com
Future Research Directions and Translational Perspectives
Strategies for the Design and Discovery of Next-Generation Medicinal Agents
The design of new drugs is a meticulous process of refining molecular structures to enhance therapeutic effects while minimizing unwanted side effects. The piperidine (B6355638) core, a central feature of Methyl 4-methylpiperidine-3-carboxylate, is recognized as a "privileged scaffold" in medicinal chemistry because of its frequent appearance in a wide array of approved drugs. nih.govthieme-connect.com Future strategies will leverage this scaffold to develop next-generation agents.
Introducing chiral centers and substituents onto the piperidine ring—a process for which this compound is a prime starting material—can significantly alter a molecule's properties. thieme-connect.com Research is focused on how these modifications can lead to drugs with better pharmacological profiles. For instance, strategic structural changes can improve a drug's ability to bind to its target, enhance its absorption and distribution in the body, and reduce potential toxicity. thieme-connect.comcolab.wsresearchgate.net The introduction of a methyl group, as seen in the subject compound, can influence the molecule's spatial configuration, which is critical for its interaction with biological targets. thieme-connect.com
Future work will involve extensive structure-activity relationship (SAR) studies on derivatives of this compound to map how specific structural changes translate into desired biological activities. This data-driven approach, combining computational modeling and laboratory synthesis, accelerates the discovery of lead compounds with higher potency and selectivity.
Table 1: Key Benefits of Incorporating Piperidine Scaffolds in Drug Design
| Benefit | Description | Citation |
| Modulated Physicochemical Properties | The piperidine ring can be modified to adjust properties like solubility and lipophilicity, which are crucial for a drug's behavior in the body. | thieme-connect.comthieme-connect.com |
| Enhanced Biological Activity | The rigid, three-dimensional structure of the piperidine scaffold can lead to a more precise fit with biological targets, increasing potency and selectivity. | thieme-connect.comresearchgate.net |
| Improved Pharmacokinetics | Introducing the scaffold can positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. | thieme-connect.comcolab.ws |
| Reduced hERG Toxicity | Strategic use of chiral piperidine scaffolds has been shown to help mitigate the risk of cardiac toxicity associated with the hERG potassium channel. | thieme-connect.comcolab.wsresearchgate.net |
Exploration of Novel Therapeutic Applications for Piperidine Scaffolds
The piperidine scaffold is a versatile structural motif found in drugs targeting a vast range of diseases. thieme-connect.com Given that this compound is a key intermediate for creating these scaffolds, its derivatives are instrumental in exploring new therapeutic frontiers. chemimpex.com
Chiral piperidine cores are prevalent in numerous active pharmaceuticals, and their application continues to expand. thieme-connect.comcolab.wsresearchgate.net Researchers are actively investigating piperidine-based compounds for novel applications in areas with significant unmet medical needs. The ability to fine-tune the scaffold allows for the systematic exploration of new biological targets, including enzymes, receptors, and ion channels that were previously considered "undruggable." nih.gov
The development of new fibrinolysis inhibitors and compounds targeting protein-protein interactions (PPIs) are promising areas of research where piperidine derivatives are being explored. thieme-connect.comnih.gov The modulation of PPIs, in particular, represents a major opportunity for treating diseases caused by aberrant cellular signaling. nih.gov As a readily available and modifiable building block, this compound facilitates the synthesis of large libraries of diverse piperidine-containing molecules. These libraries can then be screened to identify hits for new and challenging therapeutic targets, accelerating the pace of drug discovery.
Advancements in Sustainable Synthesis Methods for Pharmaceutical Intermediates
The pharmaceutical industry is under increasing pressure to adopt more environmentally friendly manufacturing processes. blazingprojects.comblazingprojects.com The synthesis of key intermediates like this compound is a major focus of this "green chemistry" initiative. tandfonline.commdpi.com The goal is to develop methods that are not only efficient and cost-effective but also minimize waste, reduce energy consumption, and utilize less hazardous materials. tandfonline.comtandfonline.com
Key advancements in this area include:
Biocatalysis : The use of enzymes to perform chemical reactions offers high selectivity under mild conditions, often in water-based solutions, which significantly reduces the need for harsh solvents and reagents. mdpi.com
Catalytic Hydrogenation : Modern methods for synthesizing piperidines often involve the hydrogenation of pyridine (B92270) precursors. nih.gov Research is focused on developing new catalysts that are more efficient and can operate under lower pressure and temperature, saving energy and improving safety. nih.gov
Flow Chemistry : Continuous flow reactors offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Green Solvents : There is a significant push to replace hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or other bio-derived solvents. mdpi.com
These sustainable methods are directly applicable to the production of this compound and its derivatives. By redesigning synthetic routes according to green chemistry principles, manufacturers can reduce the environmental footprint of pharmaceuticals from the very first step. blazingprojects.com For example, the use of 4-methylpiperidine, a related compound, has been explored as a less toxic alternative in solid-phase peptide synthesis, demonstrating the potential for greener reagents derived from the piperidine family. researchgate.net
Table 2: Core Principles of Green Chemistry in Pharmaceutical Synthesis
| Principle | Application to Intermediate Synthesis | Citation |
| Waste Prevention | Redesigning synthetic routes to generate less waste, rather than treating it after creation. | tandfonline.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | blazingprojects.com |
| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste and improve reaction efficiency. | mdpi.com |
| Safer Solvents & Auxiliaries | Reducing or eliminating the use of hazardous solvents and separation agents. | mdpi.comtandfonline.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. | blazingprojects.comtandfonline.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-methylpiperidine-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 4-methylpiperidine-3-carboxylic acid using methanol under acidic catalysis. Key parameters include temperature control (30–60°C, based on similar piperidine derivatives) and reaction time (12–24 hours) to avoid side products like transesterification or decomposition . Purification via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve ≥95% purity. Reaction progress should be monitored using TLC or HPLC.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar piperidine derivatives?
- Methodological Answer :
- ¹H NMR : The methyl ester group (δ 3.6–3.8 ppm, singlet) and axial/equatorial protons on the piperidine ring (δ 1.5–2.8 ppm, multiplet) differentiate it from analogs like ethyl esters or N-substituted derivatives .
- IR : A strong carbonyl stretch (~1730 cm⁻¹) confirms the ester group, while absence of N–H stretches rules out secondary amines .
- MS : Molecular ion peaks at m/z ~171 (C₉H₁₅NO₂⁺) and fragmentation patterns (e.g., loss of COOCH₃) aid identification .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
- Methodological Answer : The compound is stable at –20°C in airtight containers, avoiding moisture and light. Decomposition risks arise at >60°C, releasing CO and NOₓ under combustion . Stability testing via accelerated aging (40°C/75% RH for 30 days) combined with HPLC analysis is recommended to validate shelf life .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic substitution or ester hydrolysis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the ester carbonyl and piperidine nitrogen to predict sites for nucleophilic attack. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) assess hydrolysis kinetics. Validation requires correlation with experimental kinetic data (e.g., pH-dependent hydrolysis rates) .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks may arise from polymorphism or twinning. Use SHELXL for refinement (high-resolution data) and ORTEP-3 for visualizing thermal ellipsoids . For ambiguous cases, cross-validate with PXRD patterns and DSC to confirm phase purity .
Q. How does steric hindrance from the 4-methyl group influence the compound’s conformational dynamics in catalytic applications?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in CDCl₃ or DMSO-d₆ can detect chair-to-chair ring flipping barriers. Compare with methyl-free analogs (e.g., piperidine-3-carboxylate) to quantify steric effects. Computational studies (e.g., Boltzmann population analysis) further elucidate preferred conformers under reaction conditions .
Q. What analytical workflows are recommended for detecting trace impurities (e.g., regioisomers) in scaled-up syntheses?
- Methodological Answer : Employ LC-MS/MS with a C18 column (acetonitrile/0.1% formic acid gradient) to separate impurities. Quantify using external standards. For structural confirmation, isolate impurities via prep-HPLC and characterize via 2D NMR (COSY, HSQC) .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
